Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Application Notes and Protocols:
Pharmacokinetics of Single Oral Dose
Zoliflodacin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Zoliflodacin

CAS No.: 1620458-09-4

Cat. No.: S004111

Introduction

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic with a novel mechanism of action,
inhibiting bacterial DNA gyrase subunit B (GyrB) and topoisomerase type II, thereby disrupting DNA
biosynthesis in bacteria [1] [2]. It is currently under investigation as a promising single-dose oral treatment
for uncomplicated gonorrhea, a critical need given the global rise of multidrug-resistant *Neisseria
gonorrhoeae*, including strains resistant to third-generation cephalosporins [3] [4]. This document provides
detailed pharmacokinetic data, experimental protocols, and pharmacodynamic insights to support researchers

and drug development professionals in the clinical advancement of zoliflodacin.

Key Pharmacokinetic Properties of Single-Dose
Zoliflodacin

The pharmacokinetics of zoliflodacin have been characterized in healthy volunteers through phase I clinical
trials. Following a single oral dose, the drug is rapidly absorbed, with its exposure increasing in a dose-

proportional manner up to 800 mg and less than proportionally at higher doses (800 mg to 4,000 mg) [1].
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The major route of elimination is via hepatic metabolism and fecal excretion, with minimal renal clearance

of the unchanged drug [1].

Table 1: Key Single-Dose Pharmacokinetic Parameters of Zoliflodacin

Parameter Findings Study Details
Tmax (Time to 1.5 - 2.3 hours (fasted state) [1] Single ascending dose
Cmax) study
Delayed to 4 - 6 hours with a high-fat meal [3] 3 g and 4 g granule
formulation
Effect of Food Significant increase in exposure: Cmax 1t 52-89%; High-fat meal vs. fasted
AUC(0-24) 1 94-108% [3] state
Elimination Feces: ~79.6% (mostly metabolites) [1] ADME study (3,000 mg
Pathway dose)
Urine: ~18.2% (<5% as unchanged drug) [1] ADME study (3,000 mg
dose)
Metabolism Extensively metabolized; M3 is major circulating ADME study

metabolite [1]

The following diagram summarizes the journey of a single oral dose of zeliflodacin in the body, highlighting

the key pharmacokinetic events and the significant influence of food.
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Food Effect (High-Fat Meal)

Delays Absorption Increases Cmax & AUC

Rapid Absorption
Tmax: 1.5-2.3h (Fasted)

Gastrointestinal Tract Tmax: 4-6h (Fed)
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Pharmacodynamics and Efficacy

Hepatic Metabolism

Fecal Excretion
(~80% of dose)

Primary Pathway

Renal Excretion
(~18% of dose, <5% unchanged)

Zoliflodacin demonstrates concentration-dependent killing against N. gonorrhoeae. Pharmacodynamic

(PD) studies using a dynamic Hollow Fiber Infection Model (HFIM) have been critical in identifying the

optimal single oral dose that ensures maximal bacterial eradication while suppressing the emergence of

resistance [5].

Table 2: Pharmacodynamic Findings from Preclinical and Clinical Studies

Zoliflodacin

Strain /| Context Key Findings
MIC

Implication for Dosing

Wild-type strains  <0.125 mg/L 2 g single dose effective for
[5] eradication and resistance

suppression.

Strains with 0.25 mg/L 3-4 g single dose required for

GyrB S467N [5] eradication; lower doses selected
for resistant mutants (GyrB
D429N).

Combination Variable Slightly more effective than

with Doxycycline zoliflodacin monotherapy;

>2 g dose recommended.

>3 g dose required.

Supports co-administration
for common gonorrhea-
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. Zoliflodacin L L .
Strain / Context e Key Findings Implication for Dosing

[4] suppresses resistance chlamydia co-infections.
emergence.

The HFIM methodology allows for precise simulation of human pharmacokinetics to evaluate bacterial

killing and resistance emergence.

Experimental Protocol: Pharmacodynamic Evaluation Using
HFIM

Objective: To evaluate the efficacy of single oral doses of zeliflodacin against N. gonorrhoeae strains with

varying levels of susceptibility and to determine the potential for resistance emergence.

Methodology Details:

e Bacterial Strains: Include zoliflodacin-susceptible control strains (e.g., WHO F), strains with pre-
existing GyrB mutations (e.g., SE600/18 with GyrB S467N), and in vitro-selected resistant mutants
(e.g., SE600/18-D429N) [5].

e Pharmacokinetic Simulation: The HFIM system is used to simulate human PK profiles of
zoliflodacin in the central compartment after single oral doses of 0.5, 1, 2, 3, 4, 6, and 8 g [5]. The
system uses pre-defined PK parameters (e.g., half-life, Cmax, AUC) to dynamically maintain drug
concentrations that mirror human plasma levels over 7 days.

¢ Dose-Fractionation: For resistant strains, dose-fractionation studies (e.g., 4 g, 6 g, and 8 g total
doses administered as 2 g every 12 hours) are conducted to determine whether efficacy is driven by
AUC/MIC or Cmax/MIC [5].

e Outcome Measures:

o Bacterial Load: Quantify the total bacterial population (CFU/ml) in the system daily for 7 days.

o Resistance Emergence: Quantify bacterial subpopulations on agar plates supplemented with
zoliflodacin at 3x and 5x the MIC to monitor for the outgrowth of resistant clones [5].

o Resistance Mechanism Identification: Perform whole-genome sequencing on resistant
colonies to identify acquired mutations in the gyrB gene (e.g., D429N, K450R) [5].

The workflow for establishing and analyzing these dynamic models is outlined below.
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Detailed Experimental Protocols

Clinical Protocol: Effect of Food on Pharmacokinetics

Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of single oral doses of

zoliflodacin granules for suspension in healthy adult subjects.

Methodology Details:
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e Study Design: Phase |, open-label, randomized, two-period crossover study [3].

e Subjects: Healthy adults (e.g., n=48), typically aged 18-45 years with normal body mass index and
laboratory parameters [3].

¢ Dosing & Formulation: Subjects are randomized to receive either a 3 g or 4 g dose of zoliflodacin
administered as granules for oral suspension (50% w/w). The granules are reconstituted in purified
water and administered within 5 minutes of preparation. The jar is rinsed twice with water, and the
rinses are also administered [3].

o Treatment Sequences: Each subject receives the assigned dose under both fasted and fed
conditions in a crossover manner, with a sufficient washout period between doses [3].

o Fasted: Following an overnight fast of at least 10 hours.
o Fed: Administered 30 minutes after starting a standardized high-fat, high-calorie breakfast
(approximately 880 kcal, with 55% of calories from fat) [3].

e Pharmacokinetic Sampling: Serial blood samples are collected pre-dose and at multiple time points
post-dose (e.g., 0.5, 1, 1.5, 2, 3,4, 6, 8, 12, 16, 24, and 48 hours) to characterize the plasma
concentration-time profile [3].

¢ Bioanalytical Method: Plasma concentrations of zoliflodacin are quantified using a validated
method, such as LC-MS/MS.

o Data Analysis: Non-compartmental analysis is performed to determine PK parameters: AUC(0-24),
AUC(0-0), Cmax, Tmax, and half-life (t%2). An analysis of variance (ANOVA) model is applied to log-
transformed AUC and Cmax to estimate the food effect [3].

Clinical Protocol: Absorption, Metabolism, and Excretion (ADME)

Objective: To determine the mass balance, metabolic profile, and routes of excretion of zolifledacin and its

metabolites after a single oral dose in healthy subjects.

Methodology Details:

¢ Study Design: Phase I, single-dose, open-label study [1].
e Subjects: Healthy volunteers (typically a smaller cohort, e.g., n=6).
e Dosing: Administration of a single 3,000 mg oral dose of zoliflodacin containing a tracer amount of
[14C]-radiolabeled zoliflodacin (to enable tracking) [1].
e Confinement: Subjects are confined in the clinic for at least 7 days or until the excretion criteria are
met (e.g., >90% of radioactive dose recovered) [1].
e Sample Collection:
o Blood: Collected serially to measure plasma concentrations of parent drug and metabolites,
and total radioactivity.
o Plasma: Used for metabolite profiling and identification using LC-MS/MS and radio-detection.
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o Urine and Feces: All urine and feces are collected at regular intervals for up to 7-10 days post-
dose. The total amount of radioactivity in each sample is quantified by scintillation counting. The
samples are also profiled for metabolite identification [1].

¢ Data Analysis: The cumulative recovery of radioactivity in urine and feces is calculated as a
percentage of the administered dose. The structures of metabolites are identified, and their relative
abundance in plasma, urine, and feces is determined [1].

Conclusion and Clinical Implications

The pharmacokinetic and pharmacodynamic data support the development of a single 3 g oral dose of

zoliflodacin for the treatment of uncomplicated gonorrhea. Key considerations for its clinical use include:

e Administration with Food: To maximize systemic exposure and, consequently, the probability of
therapeutic success, zoliflodacin should be administered with or shortly after a meal [3].

¢ Resistance Suppression: The 3 g dose is critical not only for eradicating susceptible strains but also
for suppressing the emergence of resistance, particularly in strains with pre-existing GyrB
polymorphisms like S467N [5].

e Combination Therapy: Co-administration with doxycycline for empiric treatment of potential
chlamydia coinfection is not only feasible but may provide enhanced efficacy and a higher barrier to
resistance [4].

Zoliflodacin represents a significant advancement in the fight against drug-resistant gonorrhea. The detailed
protocols and data summarized in these application notes provide a foundation for its ongoing clinical

development and future therapeutic application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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